4-Fluoroaniline hydrobromide
Overview
Description
4-Fluoroaniline hydrobromide is an organofluorine compound with the chemical formula C6H6FN·HBr. It is a derivative of 4-fluoroaniline, where the aniline group is protonated and paired with a hydrobromide anion. This compound appears as a white to light yellow crystalline powder and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
4-Fluoroaniline hydrobromide is an organofluorine compound . It is a common building block in medicinal chemistry and related fields . .
Biochemical Pathways
This compound is used as a precursor to various potential and real applications . For example, it is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl . It has also been evaluated for the production of ligands for homogeneous catalysis . .
Biochemical Analysis
Biochemical Properties
4-Fluoroaniline hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of various pharmaceuticals and agrochemicals. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound can also interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions . These interactions can influence the activity and stability of the enzymes and proteins involved.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain enzymes involved in cell signaling, leading to changes in gene expression and metabolic pathways . These effects can result in altered cellular responses and functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This inhibition can result in changes in gene expression and metabolic pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term exposure to the compound can result in changes in cellular function, including alterations in enzyme activity and gene expression. These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function, while at higher doses, it can cause toxic or adverse effects . For example, high doses of the compound can lead to enzyme inhibition, oxidative stress, and cell death. These threshold effects are important for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized to form various intermediates, which can further interact with other enzymes and cofactors . These interactions can affect metabolic flux and metabolite levels, ultimately influencing cellular function and responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and activity within cells.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoroaniline hydrobromide can be synthesized through the following steps:
Hydrogenation of 4-Nitrofluorobenzene: The initial step involves the hydrogenation of 4-nitrofluorobenzene to produce 4-fluoroaniline.
Formation of Hydrobromide Salt: The 4-fluoroaniline is then reacted with hydrobromic acid (HBr) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale hydrogenation reactors for the reduction of 4-nitrofluorobenzene.
- Continuous flow systems for the reaction with hydrobromic acid to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoroaniline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aniline group can be oxidized to form corresponding nitroso or nitro compounds, and reduced to form amines.
Coupling Reactions: It can participate in coupling reactions to form azo compounds or other complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Fluoroaniline hydrobromide is used in various scientific research applications:
Biology: Used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Precursor in the synthesis of drugs and diagnostic agents.
Industry: Utilized in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
4-Bromoaniline: Contains a bromine atom instead of fluorine.
4-Iodoaniline: Contains an iodine atom instead of fluorine.
Uniqueness
4-Fluoroaniline hydrobromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This makes it more reactive in certain substitution reactions and influences its interaction with biological molecules differently compared to its chloro, bromo, and iodo analogs .
Properties
IUPAC Name |
4-fluoroaniline;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.BrH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXSFFZUFGPRAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85734-18-5 | |
Record name | 4-Fluoroaniline Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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